![molecular formula C14H18F4S2Si2 B12847143 (Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) is a specialized organosilicon compound that features a perfluorinated bithiophene core. This compound is notable for its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These characteristics make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) typically involves organometallic Heck-type cross-coupling reactions, nucleophilic displacement, and Wittig-Horner reactions . These methods allow for the introduction of the perfluorinated bithiophene core and the trimethylsilane groups under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium complexes, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated bithiophene derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing advanced materials with unique electronic properties.
Biology: Investigated for its potential use in bioimaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance polymers and coatings that require resistance to harsh chemical environments
Properties
Molecular Formula |
C14H18F4S2Si2 |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
[5-(3,4-difluoro-5-trimethylsilylthiophen-2-yl)-3,4-difluorothiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C14H18F4S2Si2/c1-21(2,3)13-9(17)7(15)11(19-13)12-8(16)10(18)14(20-12)22(4,5)6/h1-6H3 |
InChI Key |
LFAXSRBWALIWCC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(S1)C2=C(C(=C(S2)[Si](C)(C)C)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
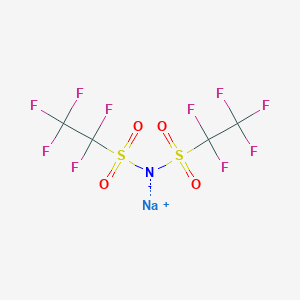
![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)

![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)
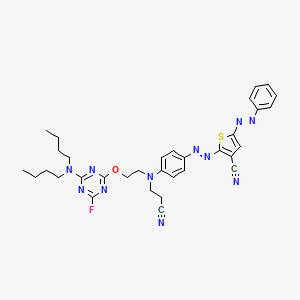
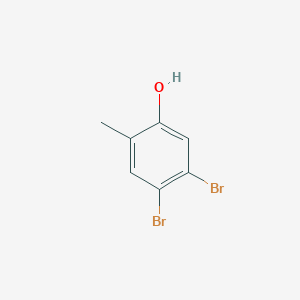
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
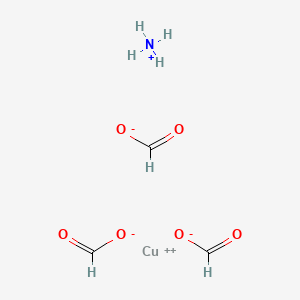
![N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)
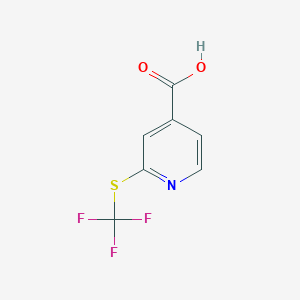
![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)
![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)
